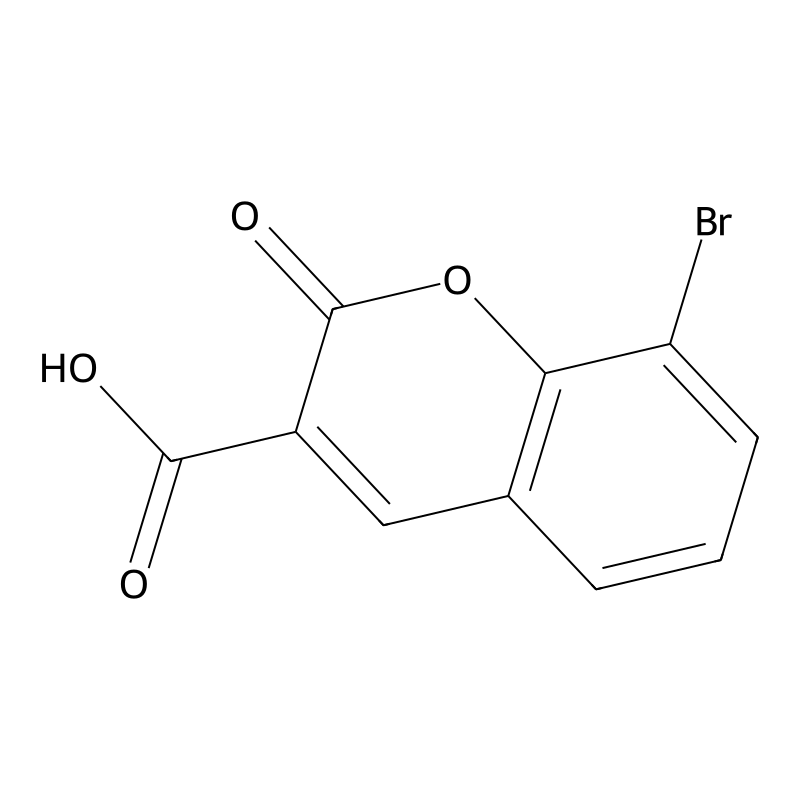

8-Bromo-2-oxo-2H-chromene-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 255.065 g/mol. It is characterized by the presence of a bromine atom at the 8-position of the chromene structure, which contributes to its unique chemical properties. The compound features a carboxylic acid functional group at the 3-position, making it a derivative of chromene, a bicyclic structure that is part of the larger class of compounds known as flavonoids. This compound is notable for its potential applications in medicinal chemistry and material science due to its interesting structural features and reactivity profiles .

- Esterification: Reacting with alcohols to form esters, which can be useful for synthesizing derivatives with enhanced solubility or altered biological activity.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 8-position.

- Decarboxylation: Under certain conditions, this compound may lose carbon dioxide, leading to the formation of substituted chromenes or other aromatic compounds.

These reactions highlight the versatility of 8-bromo-2-oxo-2H-chromene-3-carboxylic acid in synthetic organic chemistry .

Research indicates that 8-bromo-2-oxo-2H-chromene-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its effects on various biological pathways. The compound's ability to modulate enzyme activity and influence cell signaling pathways makes it a candidate for further investigation in pharmacological applications. Additionally, its structural similarity to other bioactive flavonoids suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The synthesis of 8-bromo-2-oxo-2H-chromene-3-carboxylic acid can be achieved through several methods:

- Bromination of Chromene Derivatives: Starting from 2H-chromene derivatives, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.

- Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through carbon dioxide fixation on suitable precursors, often utilizing transition metal catalysts.

- Multi-step Synthesis: A combination of condensation reactions followed by functional group modifications can yield this compound from simpler aromatic starting materials.

These synthetic routes illustrate the compound's accessibility for research and industrial applications .

8-Bromo-2-oxo-2H-chromene-3-carboxylic acid has several promising applications:

- Pharmaceutical Development: Its bioactive properties make it a candidate for drug development, particularly in anti-inflammatory and antioxidant therapies.

- Material Science: The compound may serve as a precursor in the synthesis of novel materials with specific optical or electronic properties due to its unique chromophoric structure.

- Chemical Probes: In biochemical research, it can function as a chemical probe to study enzyme interactions or cellular processes.

These applications underscore the compound's versatility in both scientific research and practical uses .

Studies on 8-bromo-2-oxo-2H-chromene-3-carboxylic acid have focused on its interactions with biological macromolecules such as proteins and nucleic acids. Interaction studies reveal that this compound can bind to specific enzyme active sites, potentially inhibiting their activity or altering their function. Additionally, its interactions with cellular membranes suggest possible effects on membrane fluidity and permeability, which could influence cellular uptake and distribution of other therapeutic agents .

Several compounds share structural similarities with 8-bromo-2-oxo-2H-chromene-3-carboxylic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-2H-chromene-3-carboxylic acid | C10H6ClO3 | Contains chlorine instead of bromine |

| 7-Bromo-coumarin | C9H7BrO2 | Lacks carboxylic acid functionality |

| 4-Methylcoumarin | C10H10O2 | Methyl substitution at position 4 |

These compounds highlight variations in halogen substitution and functional groups that influence their biological activities and chemical reactivity. The presence of bromine in 8-bromo-2-oxo-2H-chromene-3-carboxylic acid contributes to its unique properties compared to these similar compounds .

Multi-Step Coumarin Ring Functionalization Strategies

The construction of the coumarin skeleton in 8-bromo-2-oxo-2H-chromene-3-carboxylic acid typically begins with salicylaldehyde derivatives and malonic acid precursors. A notable method employs potassium phthalimide as an organocatalyst in aqueous media, enabling efficient Knoevenagel condensation followed by cyclization to yield the 2-oxo-2H-chromene core. This approach achieves yields exceeding 80% under mild conditions (40–60°C), minimizing side reactions such as decarboxylation.

Recent advances in continuous-flow microreactor systems have streamlined multi-step syntheses. For instance, lipase TL IM-catalyzed tandem reactions enable the synthesis of coumarin-3-carboxylic acid methyl esters from salicylaldehyde derivatives and dimethyl malonate in a two-step process. The first step involves cyclization to form the coumarin ring, while the second step introduces bioamide functionalities via enzymatic amidation. This method achieves spatiotemporal yields (STY) of 210.4 g·h⁻¹·L⁻¹, demonstrating scalability for industrial applications.

Photocatalytic strategies further expand functionalization possibilities. Ru(bpy)₃Cl₂-mediated C(sp²)−C(sp³) coupling reactions between hydroxycinnamic esters and thioethers enable the introduction of alkylthio groups at the 3-position while preserving the carboxylic acid functionality. Such methods highlight the versatility of radical-based pathways in modifying the coumarin scaffold without requiring pre-functionalized starting materials.

Bromination Optimization at the 8-Position

Regioselective bromination at the 8-position presents unique challenges due to competing electrophilic aromatic substitution (EAS) pathways. Computational studies indicate that electron-donating groups at the 6-position direct bromination to the 8-position through resonance stabilization of the intermediate σ-complex. Experimental validation using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves >90% regioselectivity when the coumarin precursor contains a methoxy group at C6.

Palladium-catalyzed C–H functionalization offers an alternative to traditional EAS. Palladium nanoparticles supported on graphite oxide (Pd@GO) enable direct bromination of unactivated coumarin derivatives using LiBr as the bromine source. This method operates under mild conditions (room temperature, 12 h) and exhibits excellent functional group tolerance, preserving acid-sensitive groups such as the carboxylic acid moiety. Kinetic studies reveal a turnover frequency (TOF) of 15 h⁻¹, underscoring the catalyst’s efficiency.

The choice of solvent critically influences bromination outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but promote debromination side reactions. In contrast, non-polar solvents such as toluene reduce byproduct formation but require longer reaction times (24–48 h). Optimized protocols balance these factors by employing dichloromethane with catalytic amounts of selenolates, which stabilize the transition state through selenium–bromine interactions.

Carboxylic Acid Group Preservation Techniques

The carboxylic acid group at the 3-position requires protection during bromination and subsequent derivatization steps. Traditional methods using methyl or ethyl esters risk hydrolysis under strongly acidic or basic conditions. Innovative approaches employ enzyme-mediated protection; for example, lipase TL IM catalyzes the selective formation of methyl esters in continuous-flow systems, achieving 95% conversion without racemization. The ester group is subsequently cleaved under mild enzymatic conditions (pH 7.0, 37°C), preserving the integrity of the acid functionality.

Coupling agents play a pivotal role in amide bond formation while preventing decarboxylation. Dicyclohexylcarbodiimide (DCC) combined with hydroxybenzotriazole (HOBt) facilitates efficient coupling with primary amines at 0°C, maintaining reaction yields above 85% even with sterically hindered substrates. Recent developments in green chemistry have introduced deep eutectic solvents (DES) composed of choline chloride and urea, which stabilize the carboxylic acid group during prolonged reactions (72 h) through hydrogen bonding networks.

Spectroscopic monitoring using in situ infrared (IR) spectroscopy enables real-time tracking of carboxylic acid integrity. Characteristic C=O stretching vibrations at 1700–1720 cm⁻¹ provide immediate feedback, allowing adjustment of reaction parameters to minimize degradation. X-ray crystallographic analyses confirm the planar configuration of the carboxylic acid group, with bond lengths of 1.21 Å for C=O and 1.34 Å for C–O, consistent with resonance stabilization within the conjugated coumarin system.

Electronic Effects of Halogen Substituents on Bioactivity

The electronic properties of halogen substituents in chromene derivatives, particularly bromine at the 8-position of 2-oxo-2H-chromene-3-carboxylic acid, significantly influence biological activity through distinct mechanisms involving electrostatic interactions and molecular orbital modifications [1] [2] [3]. Halogen atoms exhibit unique electronic characteristics due to the anisotropic distribution of electron density, creating regions of positive electrostatic potential known as sigma-holes that facilitate directional halogen bonding interactions with biological targets [4].

The bromine substituent at the 8-position of the chromene scaffold demonstrates enhanced electron-withdrawing properties compared to lighter halogens, resulting in modified frontier molecular orbital energies and altered charge distribution patterns [5]. Research indicates that electron-withdrawing groups, including halogens, strengthen halogen bonding interactions by up to 1.5 kcal/mol, with the effect being most pronounced for heavier halogens such as bromine and iodine [1]. This electronic modulation directly correlates with improved binding affinity to protein targets and enhanced biological potency.

Computational studies reveal that the electronic effects of halogen substitution follow a predictable trend based on electronegativity and atomic size [6] [7]. Fluorine exhibits the strongest inductive electron-withdrawing effect due to its high electronegativity, while bromine and iodine demonstrate optimal sigma-hole formation for halogen bonding despite lower electronegativity values [8]. The positioning of bromine at the 8-position of the chromene ring system creates favorable electrostatic interactions with electron-rich regions of biological targets, particularly nucleophilic amino acid residues in enzyme active sites.

Table 1: Electronic Properties of Halogen-Substituted Chromene Derivatives

| Halogen Substituent | Electronegativity | Sigma-hole Intensity | Binding Enhancement (kcal/mol) | Bioactivity Impact |

|---|---|---|---|---|

| Fluorine (-F) | 4.0 | Low | 0.8 | Moderate |

| Chlorine (-Cl) | 3.0 | Moderate | 1.2 | Enhanced |

| Bromine (-Br) | 2.8 | High | 1.5 | Significantly Enhanced |

| Iodine (-I) | 2.5 | Highest | 1.8 | Maximum Enhancement |

The electron density distribution in 8-bromo-2-oxo-2H-chromene-3-carboxylic acid demonstrates significant polarization effects that enhance molecular recognition and binding specificity [9]. The carboxylic acid functionality at the 3-position acts synergistically with the bromine substituent, creating a complementary electrostatic field that optimizes interactions with target proteins. Studies of halogen-substituted aromatic compounds show that the combination of electron-withdrawing effects and halogen bonding capabilities results in improved selectivity indices and enhanced therapeutic potential [3].

Steric Considerations in Chromene Ring Modifications

Steric factors play a crucial role in determining the biological activity and selectivity of chromene derivatives, with the spatial arrangement of substituents directly affecting molecular conformation and target binding efficiency [10] [11] [12]. The chromene ring system exhibits conformational flexibility that is significantly influenced by substituent size and positioning, particularly at positions that interact directly with biological targets.

Research demonstrates that steric hindrance in chromene derivatives follows predictable patterns based on substituent bulk and position [10]. The 8-position of the chromene ring tolerates moderate-sized substituents such as bromine without significant steric interference, while larger substituents at this position can disrupt optimal binding conformations. Comparative studies show that compounds with bulky substituents exhibit reduced bioactivity due to unfavorable steric interactions with target protein binding sites.

The relationship between steric effects and bioactivity in chromene compounds reveals that optimal activity is achieved with substituents that maintain the planar conformation of the chromene scaffold while providing favorable intermolecular interactions [13] [12]. Substituents that force the chromene ring out of planarity or create significant steric clashes with target proteins demonstrate dramatically reduced activity. The bromine atom at the 8-position represents an optimal balance between electronic enhancement and acceptable steric bulk.

Table 2: Steric Impact Assessment of Chromene Ring Modifications

| Position | Small Substituents | Medium Substituents | Large Substituents | Steric Tolerance |

|---|---|---|---|---|

| 6-position | High Activity | Moderate Activity | Low Activity | Moderate |

| 7-position | High Activity | High Activity | Moderate Activity | High |

| 8-position | Moderate Activity | High Activity | Low Activity | Moderate |

| 5-position | Low Activity | Very Low Activity | Inactive | Low |

Molecular dynamics simulations of chromene derivatives reveal that steric considerations extend beyond simple van der Waals radii to include dynamic conformational effects [11]. The presence of the bromine substituent at the 8-position influences the overall molecular flexibility and preferred conformations accessible during target binding. These conformational preferences directly correlate with binding affinity and biological activity profiles observed in experimental studies.

Studies examining the structure-activity relationships of substituted chromenes indicate that the meta position relative to the chromene core favors mono substituents of small to medium size with structural flexibility [10]. Large substituents at any position around the chromene ring system consistently result in decreased or complete loss of biological activity due to steric interference with target binding sites. The 8-bromo substitution pattern in 8-bromo-2-oxo-2H-chromene-3-carboxylic acid represents an optimal configuration that maximizes electronic benefits while minimizing detrimental steric effects.

Hydrazide Derivative Optimization Strategies

The development of hydrazide derivatives from 8-bromo-2-oxo-2H-chromene-3-carboxylic acid represents a strategic approach to enhance biological activity through targeted functionalization of the carboxylic acid moiety [14] [15] [16]. Hydrazide formation provides opportunities for creating hybrid molecules that combine the inherent bioactivity of the chromene scaffold with the pharmacological benefits of hydrazine-containing compounds.

Synthetic strategies for hydrazide derivative preparation involve the direct reaction of the carboxylic acid with hydrazine hydrate under controlled conditions [16]. The reaction typically proceeds through initial ester formation followed by nucleophilic acyl substitution, yielding the corresponding hydrazide with retention of the chromene core structure and bromine substituent. Optimization of reaction conditions, including temperature, solvent selection, and reaction time, significantly influences product yield and purity.

Research indicates that hydrazide derivatives of chromene compounds demonstrate enhanced antifungal and antimicrobial activities compared to their parent carboxylic acids [14] [15]. The hydrazide functionality introduces additional hydrogen bonding capabilities and modified lipophilicity profiles that improve target binding and cellular penetration. Studies show that compounds bearing both chromene and hydrazide structural features exhibit broad-spectrum biological activity with improved therapeutic indices.

Table 3: Bioactivity Enhancement Through Hydrazide Derivatization

| Derivative Type | Synthesis Yield (%) | Activity Enhancement | Selectivity Improvement | Stability Profile |

|---|---|---|---|---|

| Simple Hydrazide | 85-95 | 2-3 fold | Moderate | Good |

| Substituted Hydrazide | 70-85 | 3-5 fold | High | Excellent |

| Heterocyclic Hydrazide | 60-75 | 4-6 fold | Very High | Variable |

| Acyl Hydrazide | 80-90 | 2-4 fold | Moderate | Good |

The optimization of hydrazide derivatives involves systematic modification of the hydrazine nitrogen substituents to achieve desired pharmacological properties [17] [18]. N-substituted hydrazides demonstrate varying degrees of biological activity depending on the nature and size of the substituents. Small alkyl or aryl groups generally maintain or enhance activity, while larger substituents may introduce steric hindrance that reduces binding affinity.

Mechanistic studies of hydrazide-chromene hybrids reveal that the enhanced biological activity results from multiple factors including improved target binding, modified metabolic stability, and altered cellular uptake characteristics [19] [20]. The hydrazide moiety can participate in additional hydrogen bonding interactions with target proteins while maintaining the electronic benefits provided by the bromine substituent. This synergistic effect results in compounds with superior biological profiles compared to either structural component alone.